

Application Note and Protocol for the HPLC Analysis of Fisetin

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Compound of Interest		
Compound Name:	Fustin	
Cat. No.:	B1231570	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fisetin (3,3',4',7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables, such as strawberries and apples.[1] It has garnered significant scientific interest due to its potential therapeutic properties. This document provides a detailed protocol for the quantitative analysis of Fisetin using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The method described is robust, validated, and suitable for routine analysis in research and quality control settings.

Principle

This method utilizes RP-HPLC to separate Fisetin from other components in a sample mixture. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a methanol and orthophosphoric acid solution. Detection and quantification are performed using a UV detector.

Materials and Reagents

- Fisetin reference standard
- Methanol (HPLC grade)
- Orthophosphoric acid (AR grade)



- Water (HPLC grade)
- Acetonitrile (HPLC grade)[2]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

Table 1: Chromatographic Conditions for Fisetin Analysis

Parameter	Condition
Stationary Phase	Phenomenex C18 column (or equivalent)[1]
Mobile Phase	Methanol and 0.1% Orthophosphoric Acid (55:45 v/v)[1]
Elution Mode	Isocratic[1]
Flow Rate	1.0 mL/min[1]
Detection Wavelength	362 nm[1]
Injection Volume	20 μL
Column Temperature	Ambient
Retention Time	Approximately 7.48 minutes[1]

Experimental Protocol Preparation of Standard Solutions

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Fisetin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 2 μ g/mL to 12 μ g/mL.[1]



Sample Preparation

The sample preparation will vary depending on the matrix. For formulations like microemulsions, a sample equivalent to a known concentration of Fisetin should be diluted with methanol to fall within the calibration range.[1]

HPLC Analysis

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject 20 µL of each standard solution and the sample solution in duplicate.
- Record the chromatograms and measure the peak areas.

Calibration Curve

Construct a calibration curve by plotting the peak area of the Fisetin standards against their corresponding concentrations. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[1]

Table 2: Summary of Method Validation Parameters

Parameter	Result
Linearity Range	2–12 μg/mL[1]
Correlation Coefficient (R²)	0.993[1]
Accuracy (% Recovery)	96–98%[1]
Precision (%RSD)	< 2%[1]
Limit of Detection (LOD)	0.425 μg/mL[1]
Limit of Quantification (LOQ)	1.287 μg/mL[1]



System Suitability

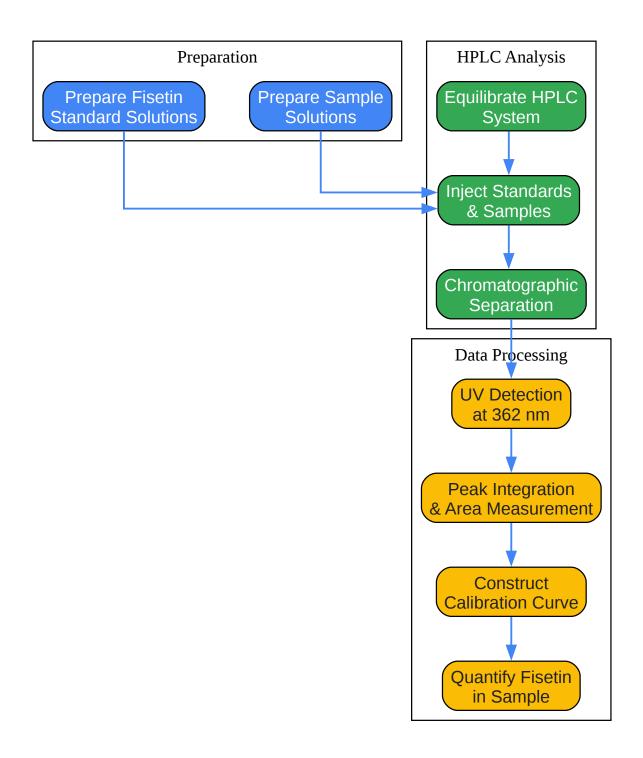
System suitability parameters should be evaluated to ensure the performance of the chromatographic system.

Table 3: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	≤ 2
Theoretical Plates	≥ 2000
%RSD of Peak Areas (n=6)	≤ 2.0%

Visualization of Experimental Workflow





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Caption: Workflow for Fisetin HPLC Analysis.



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References

- 1. ijsat.org [ijsat.org]
- 2. HPLC Method for Analysis of Fisetin | SIELC Technologies [sielc.com]
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